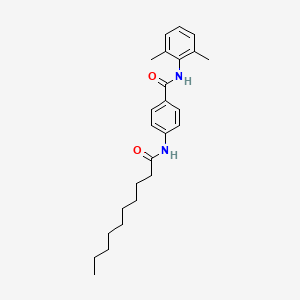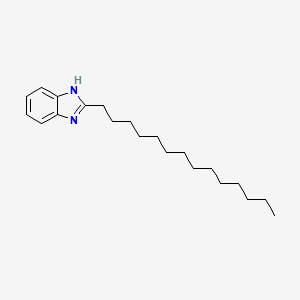
4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a decanoylamino group and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Decanoylamino Group: The decanoylamino group can be introduced by reacting the benzamide core with decanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(Hexanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with a shorter hexanoylamino group.
4-(Octanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with an octanoylamino group.
4-(Dodecanoylamino)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with a longer dodecanoylamino group.
Uniqueness
4-(Decanoylamino)-N-(2,6-dimethylphenyl)benzamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The length of the decanoylamino group can influence the compound’s lipophilicity, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(decanoylamino)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-4-5-6-7-8-9-10-14-23(28)26-22-17-15-21(16-18-22)25(29)27-24-19(2)12-11-13-20(24)3/h11-13,15-18H,4-10,14H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
RFERVOUARFUCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11548767.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548769.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11548771.png)

![2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11548777.png)
![(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11548780.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548789.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11548795.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-1-phenylmethanamine](/img/structure/B11548816.png)
![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11548822.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11548830.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548835.png)
![4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11548836.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11548842.png)
